N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a synthetic organic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and a benzamide moiety with 2,6-difluoro substitution.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c16-9-4-6-10(7-5-9)23-13(20-21-22-23)8-19-15(24)14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNURDYRBRRCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Coupling with Difluorobenzamide: The resulting 1-(4-chlorophenyl)-1H-tetrazole is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and difluorobenzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues in the Tetrazole-Benzamide Family
Several tetrazole-containing benzamide derivatives have been synthesized and studied for their bioactivity. Key examples include:
Key Differences :
- The target compound ’s 4-chlorophenyl group on the tetrazole enhances electrophilic character compared to 2,6-dimethylphenyl in 4p , which may increase interaction with cytochrome P450 enzymes .
- The 2,6-difluoro substitution on the benzamide improves resistance to hydrolysis relative to non-fluorinated analogues like 4l .
Comparison with Benzoylurea Insecticides
Benzoylureas such as diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) share the 2,6-difluorobenzamide motif but utilize a urea bridge instead of a tetrazole-methyl group.
| Property | Target Compound | Diflubenzuron |
|---|---|---|
| Chemical Class | Tetrazole-benzamide | Benzoylurea |
| Mode of Action | Chitin synthesis inhibition (presumed) | Chitin synthesis inhibition (confirmed) |
| Environmental Persistence | Likely lower due to tetrazole biodegradability | High; classified as marine pollutant (UN3082) |
| Synthesis Yield | Not explicitly reported | Industrially optimized (>90%) |
| Regulatory Status | Experimental | EPA-registered (OPP Code 14922) |
Mechanistic Insight : The urea group in diflubenzuron chelates metals in insect cuticles, while the tetrazole in the target compound may interact via π-π stacking or hydrogen bonding, offering divergent resistance profiles .
Comparison with Flucycloxuron and Flufenoxuron
These benzamide-based acaricides share structural motifs but differ in substituents:
| Compound | Core Structure | Key Substituents | Use |
|---|---|---|---|
| Flucycloxuron | Benzamide | Cyclopropylmethylene-oxy | Acaricide |
| Flufenoxuron | Benzamide | Trifluoromethylphenoxy | Insecticide |
| Target Compound | Tetrazole-benzamide | 4-chlorophenyl | Experimental |
Functional Differences :
- Flucycloxuron ’s cyclopropyl group enhances lipid membrane penetration, whereas the target compound ’s tetrazole may limit bioavailability due to polar interactions .
- Flufenoxuron’s trifluoromethyl group increases photostability, a feature absent in the target compound .
Table 1: Physicochemical and Environmental Properties
| Property | Target Compound | Diflubenzuron | Flucycloxuron |
|---|---|---|---|
| Molecular Weight | ~363.7 g/mol | 310.7 g/mol | 503.9 g/mol |
| Water Solubility | Low (fluorinated core) | Very low (<0.1 mg/L) | Low |
| Marine Pollutant | Unlikely | Yes (UN3082) | No |
| Synthetic Yield | Not reported | High (industrial) | Moderate |
Key Insight : The target compound ’s tetrazole group may reduce environmental persistence compared to diflubenzuron , aligning with modern pesticide design goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
